N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidinone ring, a benzoxadiazole moiety, and a sulfonamide group, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are subsequently reduced .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may act as an inhibitor of serine proteases, thereby affecting processes such as blood coagulation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Uniqueness
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its benzoxadiazole moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13ClN4O4S |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H13ClN4O4S/c17-10-6-7-13(21-8-2-5-15(21)22)12(9-10)20-26(23,24)14-4-1-3-11-16(14)19-25-18-11/h1,3-4,6-7,9,20H,2,5,8H2 |
InChI Key |
QZNFNCVDHXJBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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